molecular formula C4H2ClFN2O B12364842 2-chloro-5-fluoro-5H-pyrimidin-4-one

2-chloro-5-fluoro-5H-pyrimidin-4-one

Cat. No.: B12364842
M. Wt: 148.52 g/mol
InChI Key: ZWNMEKMUURCYCR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H2ClFN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-5H-pyrimidin-4-one typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-hydroxy-5-fluoropyrimidine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-5H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-Chloro-5-fluoro-5H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 2-Chloro-4-hydroxy-5-fluoropyrimidine

Comparison: 2-Chloro-5-fluoro-5H-pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H2ClFN2O

Molecular Weight

148.52 g/mol

IUPAC Name

2-chloro-5-fluoro-5H-pyrimidin-4-one

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1-2H

InChI Key

ZWNMEKMUURCYCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=O)C1F)Cl

Origin of Product

United States

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